molecular formula C8H6Cl2FNO3S B1421834 5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride CAS No. 1258651-40-9

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride

Cat. No. B1421834
M. Wt: 286.11 g/mol
InChI Key: VTXYDRYTXCIVHE-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6Cl2FNO3S . It is used in research and is considered an organic building block .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, a fluorine atom, and an acetamido group .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride is 286.11 . It should be stored in an inert atmosphere .

Scientific Research Applications

  • Synthesis of Fluoronitrobenzenesulfonyl Chlorides : The compound has been utilized in the synthesis of fluoronitrobenzenesulfonyl chlorides, which are prepared from difluoronitrobenzenes. This process involves a regioselective reaction with phenylmethanethiol followed by oxidative cleavage to yield sulfonyl chlorides in good yields. These compounds demonstrate the synthetic utility of fluoronitrobenzenesulfonyl chlorides in various chemical reactions (Zhersh et al., 2010).

  • Synthesis of Aromatic Compounds : The compound is crucial in the electrochemical fluorination of aromatic compounds. The study on side-reactions during the fluorination of halobenzenes revealed insights into the formation mechanism of certain fluorinated compounds and the role of sulfonyl chlorides in these processes (Horio et al., 1996).

  • Catalysis in Aromatic Nucleophilic Substitution Reactions : It has been shown to play a role in catalyzing certain aromatic nucleophilic substitution reactions. The formation and stabilization of intermediates in these reactions are influenced by the presence of compounds like 5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride, demonstrating its importance in synthetic chemistry (Hirst & Onyido, 1984).

  • Synthesis of Antitumor Agents : In medicinal chemistry, derivatives of this compound have been explored for the synthesis of potential antitumor agents. These derivatives, combining sulfonamide with other functional groups, have shown promising results in preclinical studies, highlighting the compound's versatility and potential in drug development (Huang et al., 2001).

Safety And Hazards

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-acetamido-5-chloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO3S/c1-4(13)12-7-3-6(11)8(2-5(7)9)16(10,14)15/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXYDRYTXCIVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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